molecular formula C30H36N2S4 B3084927 4,4'-Bis(5-(hexylthio)thiophen-2-yl)-2,2'-bipyridine CAS No. 1146182-96-8

4,4'-Bis(5-(hexylthio)thiophen-2-yl)-2,2'-bipyridine

Cat. No. B3084927
CAS RN: 1146182-96-8
M. Wt: 552.9 g/mol
InChI Key: DBNHCHNTHIFIQN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves direct C-H arylation polymerization . For instance, a series of bis(thiophen-2-yl)benzothiadiazole-based donor-acceptor polymers were synthesized via this method . Two donor moieties [3-hexylthiophene and 1,4-bis(dodecyloxy)benzene], and one acceptor unit 4,7-bis(thiophen-2-yl)benzo[c][1,2,5]thiadiazole were used for direct C-H arylation polymerization .

Scientific Research Applications

Photocatalysis for Hydrogen Evolution

BBT-1 has been investigated as a promising material for photocatalytic hydrogen evolution. Researchers have synthesized sulfone-based dual acceptor copolymers using BBT-1 as a building block. These copolymers exhibit high photocatalytic activities under visible-light illumination, making them potential candidates for efficient water splitting .

Organic Electronics and Optoelectronics

BBT-1 derivatives have been explored in organic electronic devices due to their excellent charge transport properties. These compounds can serve as electron-donating materials in organic solar cells, field-effect transistors, and light-emitting diodes. Their π-conjugated structure allows efficient charge transfer and exciton generation .

Polymer Semiconductors

In the realm of polymer semiconductors, BBT-1-based polymers have garnered attention. Their unique molecular architecture contributes to improved charge mobility, making them suitable for use in organic photovoltaics and organic thin-film transistors. Researchers continue to optimize their performance .

Sensors and Detection

BBT-1 derivatives can be functionalized for sensing applications. Their electron-rich thiophene moieties enable interactions with analytes, leading to changes in electrical conductivity or fluorescence. Potential uses include gas sensors, chemical detectors, and biosensors .

Materials for Energy Storage

BBT-1-containing materials have been explored for energy storage devices. Their redox-active nature makes them suitable as electrode materials in supercapacitors and lithium-ion batteries. Researchers investigate their electrochemical performance and stability .

Supramolecular Chemistry

BBT-1 can participate in supramolecular assemblies due to its π-conjugated structure. Researchers have used it as a building block for constructing functional materials, such as coordination complexes, host-guest systems, and molecular cages. These assemblies find applications in molecular recognition and drug delivery .

Mechanism of Action

properties

IUPAC Name

4-(5-hexylsulfanylthiophen-2-yl)-2-[4-(5-hexylsulfanylthiophen-2-yl)pyridin-2-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N2S4/c1-3-5-7-9-19-33-29-13-11-27(35-29)23-15-17-31-25(21-23)26-22-24(16-18-32-26)28-12-14-30(36-28)34-20-10-8-6-4-2/h11-18,21-22H,3-10,19-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNHCHNTHIFIQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCSC1=CC=C(S1)C2=CC(=NC=C2)C3=NC=CC(=C3)C4=CC=C(S4)SCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36N2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Bis(5-(hexylthio)thiophen-2-yl)-2,2'-bipyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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